(R)-Trolox

Beschreibung

Eigenschaften

IUPAC Name |

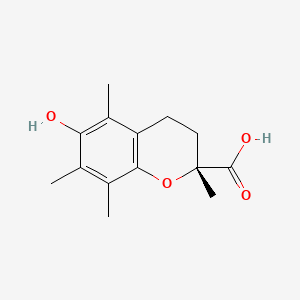

(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEVLJDDWXEYCO-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201189 | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-49-8 | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053101498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-CARBOXYLIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8B70QB9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Trolox chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of (R)-Trolox

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a chiral, water-soluble analog of vitamin E.[1][2] Unlike its lipid-soluble counterpart, the carboxylic acid group of this compound imparts greater water solubility, making it a versatile tool in various biological and biochemical applications.[3] It is widely recognized for its potent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and free radicals.[4] Consequently, this compound is frequently employed as a standard or positive control in antioxidant capacity assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and TEAC (Trolox Equivalent Antioxidant Capacity) assays, to quantify the antioxidant strength of various substances.[5] This guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure

The chemical structure of this compound features a chromanol ring, which is the core antioxidant moiety, and a carboxylic acid group at the stereocenter on the pyran ring.

IUPAC Name: (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid[6]

Caption: 2D structure of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. Data for the more commonly available racemic mixture, (±)-Trolox, are included for comparison where specific data for the (R)-enantiomer is not available.

| Property | This compound | (±)-Trolox (Racemic) | Reference(s) |

| CAS Number | 53101-49-8 | 53188-07-1 | [6],[2] |

| Molecular Formula | C₁₄H₁₈O₄ | C₁₄H₁₈O₄ | [6],[2] |

| Molecular Weight | 250.29 g/mol | 250.29 g/mol | [6],[2] |

| Appearance | Solid | White to faintly beige crystalline powder | [6],[1] |

| Melting Point | 162 °C (decomposes) | 187-189 °C | [6],[5] |

| Optical Activity | [α]²⁷/D +65° (c=1.2 in ethanol) | Not applicable | [6] |

| Solubility | Data not specified | Soluble in DMSO (~20 mg/mL), Ethanol (~20 mg/mL), and water at alkaline pH. | [5] |

| pKa | Data not specified | 3.35 ± 0.20 (Predicted) | [1] |

Mechanism of Action and Biological Pathways

This compound exerts its antioxidant effects primarily through direct scavenging of reactive oxygen species (ROS). The phenolic hydroxyl group on the chromanol ring is crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

Caption: Antioxidant mechanism of this compound via ROS scavenging.

Beyond direct radical scavenging, Trolox has been shown to modulate key cellular signaling pathways involved in the response to oxidative stress. It can activate the Nrf2/HO-1 pathway, a primary regulator of antioxidant defenses, and inhibit the pro-inflammatory NF-κB pathway.[7]

Caption: Modulation of Nrf2 and NF-κB pathways by this compound.

Experimental Protocols

This compound is the standard for determining the antioxidant capacity in the DPPH free radical scavenging assay. Below is a representative protocol.

DPPH Free Radical Scavenging Assay

Objective: To determine the antioxidant capacity of a sample, expressed as Trolox equivalents.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

This compound standard

-

Methanol or Ethanol (spectrophotometric grade)

-

Test samples

-

96-well microplate

-

Microplate reader (517 nm)

-

Micropipettes

Procedure:

-

Preparation of DPPH Working Solution (0.1 mM):

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Dilute the stock solution with the same solvent to achieve a final concentration of 0.1 mM. The solution should have a deep purple color.

-

This solution is light-sensitive and should be prepared fresh and kept in the dark.[8]

-

-

Preparation of this compound Standard Solutions:

-

Preparation of Test Samples:

-

Dissolve the test samples in the assay solvent to create a stock solution.

-

Prepare a series of dilutions of the sample stock solution.

-

-

Assay Protocol:

-

To a 96-well plate, add 20 µL of each Trolox standard dilution, sample dilution, or solvent (for blank) to respective wells.[10]

-

Add 80 µL of assay buffer to each well.[10]

-

Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells except the blanks.[8][10]

-

Mix thoroughly by pipetting.

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[10]

-

Calculate the percentage of DPPH scavenging activity for each standard and sample using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the DPPH solution with solvent only).

-

Plot a standard curve of % Inhibition versus the concentration of this compound.

-

Determine the antioxidant capacity of the test samples by comparing their % Inhibition to the Trolox standard curve and express the result as µM Trolox Equivalents (TE).

-

Caption: Workflow for the DPPH antioxidant assay using this compound.

References

- 1. Trolox | 53188-07-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 奎诺二甲基丙烯酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid 98 53101-49-8 [sigmaaldrich.com]

- 7. Trolox derivatives: Synthesis, structure-activity relationship and promote wound healing by regulating oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. abcam.cn [abcam.cn]

- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

A Comprehensive Technical Guide to the Solubility of (R)-Trolox

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (R)-Trolox, a chiral antioxidant commonly utilized in various research and development settings. This document compiles available quantitative solubility data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for assessing compound solubility.

Introduction to this compound

This compound, with the chemical name (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is one of the two enantiomers of Trolox. Trolox is a water-soluble derivative of vitamin E, which retains the antioxidant properties of its parent compound due to the chromanol ring. It is widely used as an antioxidant standard in biochemical assays to assess the antioxidant capacity of various substances. Given its carboxylic acid group, the solubility of this compound is pH-dependent.

Disclaimer: The majority of publicly available solubility data does not differentiate between the racemic mixture (±)-Trolox and its individual enantiomers, this compound and (S)-Trolox. The data presented in this guide is for Trolox (racemic) and should be considered as a close approximation for this compound. It is recommended to perform specific solubility studies for the pure enantiomer if precise measurements are critical for the intended application.

Quantitative Solubility Data of Trolox

The solubility of Trolox has been reported in a variety of common laboratory solvents. The following table summarizes the available quantitative data from various sources. It is important to note the variability in the reported values, which can be attributed to differences in experimental conditions such as temperature, pH, and measurement techniques.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~20 | ~79.9 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 25 | 99.9 | [3] |

| Dimethyl Sulfoxide (DMSO) | 50 | 199.8 | [4] |

| Dimethyl Sulfoxide (DMSO) | 100 | 399.5 | [5] |

| Dimethyl Sulfoxide (DMSO) | 233.33 (requires sonication) | 932.2 | |

| Ethanol | ~20 | ~79.9 | [1] |

| Ethanol | ~30 | ~119.9 | [2] |

| Ethanol | 50 | 199.8 | |

| Ethanol | 150 | 599.3 | [6] |

| Ethanol | Soluble to 100 mM | 100 | |

| Dimethylformamide (DMF) | ~20 | ~79.9 | [1] |

| Dimethylformamide (DMF) | ~30 | ~119.9 | [2] |

| Methanol | Soluble | - | [6] |

| Water | < 0.1 (insoluble) | < 0.4 | [5] |

| Water | 0.5 (slightly soluble) | 2.0 | [6] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 | ~12.0 | [1][2] |

| Water (at alkaline pH) | Soluble | - | [3] |

Note: Molar concentration was calculated using the molecular weight of Trolox (250.29 g/mol ).

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in drug discovery and development. Standardized protocols are essential for obtaining reliable and reproducible data. The following sections describe the principles of thermodynamic and kinetic solubility assays, which are commonly employed.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent in the presence of excess solid solute. The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies such as the OECD (Guideline 105)[7][8][9][10][11].

Objective: To determine the saturation concentration of this compound in a given solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). The samples are typically agitated for 24 to 72 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be evaluated and minimized.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment.

Kinetic Solubility Assay

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This high-throughput method is often used in the early stages of drug discovery for rapid screening of a large number of compounds[4][12].

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the DMSO stock solution in the wells of a 96-well plate.

-

Aqueous Buffer Addition: Add the aqueous buffer to each well, causing the compound to precipitate out of solution if its solubility is exceeded. The final DMSO concentration is typically kept low (e.g., 1-5%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Detection: Measure the amount of precipitate formed.

-

Nephelometry: A nephelometer measures the light scattered by the insoluble particles. An increase in light scattering indicates lower solubility.

-

Direct UV Assay: After incubation, the plate is centrifuged to pellet the precipitate. The absorbance of the supernatant is then measured by a UV plate reader. The concentration is determined by comparing the absorbance to a calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound.

Caption: A logical workflow for the solubility assessment of this compound.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 奎诺二甲基丙烯酸酯 A cell-permeable, water-soluble derivative of vitamin E with antioxidant properties. Prevents peroxynitrite-mediated oxidative stress and apoptosis in rat thymocytes. | Sigma-Aldrich [sigmaaldrich.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

(R)-Trolox vs. (S)-Trolox: An In-depth Technical Guide on Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E, widely employed as a potent antioxidant and a standard for assessing antioxidant capacity in various assays. As a chiral molecule, Trolox exists in two stereoisomeric forms: (R)-Trolox and (S)-Trolox. While often used as a racemic mixture, emerging evidence suggests that the biological activities of these enantiomers are not identical. This technical guide provides a comprehensive overview of the stereochemistry of this compound and (S)-Trolox, delving into their differential biological effects, analytical separation, and the implications for research and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid researchers in understanding and harnessing the specific properties of each Trolox enantiomer.

Introduction to Stereochemistry and its Importance in Drug Development

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of pharmacology and drug development. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their biological activity, including their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with biological targets). The differential effects of enantiomers are due to the chiral nature of biological systems, such as enzymes and receptors, which can preferentially interact with one enantiomer over the other. A classic and cautionary example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen. Therefore, understanding the stereochemical properties of a chiral drug is paramount for ensuring its efficacy and safety.

Trolox, with its chiral center at the C2 position of the chroman ring, is subject to these principles of stereoselectivity. While racemic Trolox is a valuable tool, a deeper understanding of the individual contributions of the (R) and (S) enantiomers is essential for refining its use in research and exploring its full therapeutic potential.

Physicochemical Properties of Trolox Enantiomers

This compound and (S)-Trolox share the same molecular formula (C₁₄H₁₈O₄) and molecular weight (250.29 g/mol ). In an achiral environment, their physical and chemical properties, such as melting point, boiling point, and solubility, are identical. The key distinguishing feature is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)). The specific rotation is a characteristic property of each enantiomer.

Table 1: Physicochemical Properties of Trolox

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid |

| Chirality | Exists as (R) and (S) enantiomers |

| Solubility | Water-soluble |

Comparative Biological Activity of this compound and (S)-Trolox

While research directly comparing the antioxidant and biological activities of the individual Trolox enantiomers is still emerging, some studies have begun to highlight significant differences.

One study investigating carnosine conjugates of (R)- and (S)-Trolox found that the this compound conjugate exhibited higher quenching activity against the DPPH radical compared to the (S)-Trolox conjugate.[1] The same study also reported that the this compound conjugate was more effective in protecting rat neurons from oxidative stress.[1]

Another study focused on the inhibition of tyrosinase, an enzyme involved in melanin synthesis. The results indicated that this compound has a stronger affinity for tyrosinase than the (S)-enantiomer, with Ki values of 0.83 mM and 0.61 mM, respectively.[2]

Conversely, in a study on the lifespan of Drosophila melanogaster, the (S)-Trolox conjugate of carnosine was found to be more active than the this compound conjugate.[1] This suggests that the stereoselectivity of Trolox's effects can be context-dependent and may involve different cellular targets and mechanisms.

(S)-Trolox has also been noted for its potent and specific neuroprotective and antioxidant effects.[3] In the absence of MK-801, (S)-Trolox shows marginal neuroprotective effects, but its efficacy is greatly enhanced in the presence of MK-801, with an EC50 value of 78 μM.[3] Furthermore, it inhibits the fluorescence increase in iodoacetate-stimulated DCFH-DA-loaded cultures in a dose-dependent manner, with an IC50 value of 97 μM.[3]

Table 2: Summary of Comparative Biological Activity of Trolox Enantiomers

| Biological Activity | This compound | (S)-Trolox | Reference |

| DPPH Radical Scavenging (as Carnosine Conjugate) | More active | Less active | [1] |

| Protection of Rat Neurons from Oxidative Stress (as Carnosine Conjugate) | More active | Less active | [1] |

| Tyrosinase Inhibition (Ki) | 0.83 mM (weaker affinity) | 0.61 mM (stronger affinity) | [2] |

| Lifespan Extension in Drosophila melanogaster (as Carnosine Conjugate) | Less active | More active | [1] |

| Neuroprotection (EC50, in presence of MK-801) | Not reported | 78 μM | [3] |

| Inhibition of IAA-induced ROS (IC50) | Not reported | 97 μM | [3] |

Note: The data for DPPH scavenging and neuronal protection are for carnosine conjugates of the Trolox enantiomers and may not directly reflect the activity of the free enantiomers.

Experimental Protocols

Chiral Separation of (R)- and (S)-Trolox by High-Performance Liquid Chromatography (HPLC)

Objective: To resolve a racemic mixture of Trolox into its individual (R) and (S) enantiomers for subsequent activity testing.

Materials:

-

Racemic Trolox standard

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)

-

HPLC system with UV detector

Method:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). For acidic compounds like Trolox, the addition of a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape.

-

Sample Preparation: Dissolve the racemic Trolox in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

HPLC Conditions:

-

Column: Chiralcel® OD-H (or equivalent polysaccharide-based CSP)

-

Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should be resolved into two separate peaks. The elution order will depend on the specific CSP used.

-

Peak Identification: To identify which peak corresponds to which enantiomer, inject commercially available standards of pure this compound and (S)-Trolox under the same conditions.

Determination of Antioxidant Activity using the DPPH Radical Scavenging Assay

Objective: To determine and compare the IC₅₀ values of this compound and (S)-Trolox.

Materials:

-

This compound and (S)-Trolox enantiomers

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Method:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare stock solutions of this compound and (S)-Trolox in methanol. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of each Trolox enantiomer solution to the wells.

-

For the control, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of each enantiomer. The IC₅₀ value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

Visualizing Key Concepts

Enantiomers of Trolox

Caption: The enantiomeric relationship between this compound and (S)-Trolox.

Chiral Separation Workflow

Caption: Workflow for the chiral separation of Trolox enantiomers using HPLC.

Stereoselective Interaction with a Biological Target

Caption: Differential binding of (R)- and (S)-Trolox to a chiral biological target.

Future Directions and Conclusion

The study of the stereochemistry of Trolox is an area ripe for further investigation. While initial findings point towards stereospecific differences in the biological activities of (R)- and (S)-Trolox, a comprehensive understanding is still lacking. Future research should focus on:

-

Quantitative Comparison of Antioxidant Activity: Systematically determining and comparing the TEAC, ORAC, and other antioxidant capacity values for the individual enantiomers.

-

Stereoselective Protein Binding: Investigating the differential binding of (R)- and (S)-Trolox to plasma proteins such as albumin, which can significantly impact their bioavailability and distribution.

-

Enantioselective Cellular Uptake and Metabolism: Characterizing the kinetics of cellular uptake and the metabolic fate of each enantiomer in relevant cell models.

-

In Vivo Studies: Conducting in vivo studies to evaluate the differential pharmacokinetic and pharmacodynamic profiles of the individual enantiomers.

References

(R)-Trolox: A Comprehensive Technical Guide to a Water-Soluble Vitamin E Analog for Researchers and Drug Development Professionals

(R)-Trolox, a water-soluble analog of vitamin E, has emerged as a important tool in antioxidant research and a potential candidate for therapeutic applications where oxidative stress is a key pathological factor. This technical guide provides an in-depth overview of this compound, focusing on its core properties, mechanism of action, and experimental applications.

Core Properties and Mechanism of Action

This compound, chemically known as (R)-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a chiral molecule that retains the chromanol ring of α-tocopherol, the most biologically active form of vitamin E. This ring is responsible for its potent antioxidant activity. The key structural difference is the replacement of the hydrophobic phytyl tail of vitamin E with a carboxylic acid group, which imparts significant water solubility. This property allows this compound to be used in aqueous systems and cellular compartments where lipid-soluble antioxidants are less effective.

The primary mechanism of action of this compound as an antioxidant is through the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals. This process interrupts the chain reactions of lipid peroxidation and scavenges various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and tissues from oxidative damage.

Quantitative Antioxidant Capacity

This compound is widely used as a standard in various antioxidant capacity assays due to its consistent and reproducible radical-scavenging activity. The following tables summarize key quantitative data from various studies, providing a comparative overview of its antioxidant efficacy.

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) Values

| Assay | Matrix/Solvent | TEAC Value (mM Trolox Equivalents) | ORAC Value (µM Trolox Equivalents/µM) | Reference |

| ABTS/persulphate | Aqueous | 1.00 (by definition) | - | [1] |

| ORAC-FL | Phosphate Buffer | - | 5.65 | [2] |

| ORAC | Ethanol-Phosphate Buffer | - | Not explicitly stated as a direct value, but used as the standard for comparison | [3] |

Table 2: IC50 Values for Radical Scavenging Activity

| Radical | Assay Method | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| DPPH | Spectrophotometry | 3.765 ± 0.083 | ~15.04 | [4] |

| ABTS | Spectrophotometry | 2.926 ± 0.029 | ~11.69 | [4] |

| Spontaneous oxidation of brain homogenate | TBARS Assay | 326.87 ± 19.61 | ~1306 | [5] |

Table 3: Comparative Antioxidant Activity of Trolox and α-Tocopherol

| Assay Method | Substrate | Parameter | Trolox | α-Tocopherol | Reference |

| Inhibition of spontaneous oxidation | Brain homogenate | % Inhibition (steady state) | 38.50 ± 2.38 | 59.42 ± 1.91 | [5][6] |

| Inhibition of linoleic acid peroxidation | Linoleic acid emulsion | % Inhibition | 100 | 84.02 ± 1.98 | [5][6] |

| DPPH radical scavenging | - | % Scavenging activity | 93.56 ± 5.71 | 66.72 ± 6.28 | [5][6] |

| DPPH kinetics | - | Antioxidant Efficiency (mM) | 0.37 | 0.37 | [6] |

| LDL oxidizability by copper | LDL | Efficacy constant (k) | Slightly higher than α-tocopherol | - | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound and other antioxidants.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate buffered saline (PBS), pH 7.4

-

This compound standard solutions (in a suitable solvent, e.g., ethanol or water)

-

Test samples

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM solution of ABTS in water. Prepare a 2.45 mM solution of potassium persulfate in water. Mix the two solutions in a 1:1 (v/v) ratio and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ radical cation.

-

Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations.

-

Assay:

-

Add a small volume (e.g., 10 µL) of the this compound standards or test samples to individual wells of the 96-well plate.

-

Add a larger volume (e.g., 200 µL) of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage inhibition of absorbance is calculated for each standard and sample. A standard curve is plotted with the percentage inhibition versus the concentration of Trolox. The antioxidant capacity of the sample is then expressed as Trolox Equivalents (TE).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH.

Materials:

-

Fluorescein sodium salt

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

-

This compound standard solutions

-

Phosphate buffer (75 mM, pH 7.4)

-

Test samples

-

Black 96-well microplate

-

Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, equipped with temperature control.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer just before use.

-

Prepare a series of this compound standard solutions in phosphate buffer.

-

-

Assay:

-

Add 25 µL of either blank (phosphate buffer), this compound standards, or test samples to the wells of the black 96-well plate.

-

Add 150 µL of the fluorescein working solution to each well.

-

Incubate the plate at 37°C for at least 30 minutes in the plate reader.

-

After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.

-

-

Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C.

-

Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and expressed as Trolox Equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium and supplements

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

This compound (as a positive control)

-

Test compounds

-

Black 96-well cell culture plate

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding: Seed HepG2 cells into a black 96-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Treatment: Remove the culture medium and treat the cells with the test compounds and this compound at various concentrations for a specific time (e.g., 1 hour).

-

Probe Loading: Wash the cells with PBS and then add a solution containing DCFH-DA. Incubate for a period (e.g., 30-60 minutes) to allow the probe to be taken up by the cells and deacetylated to the non-fluorescent DCFH.

-

Induction of Oxidative Stress: Wash the cells again with PBS and then add a solution of AAPH to induce the generation of peroxyl radicals.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time.

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The CAA value is typically expressed as equivalents of a standard antioxidant, such as quercetin or Trolox.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Tetramethylrhodamine, Methyl Ester (TMRM) stock solution (in DMSO)

-

Complete cell culture medium or a suitable imaging buffer (e.g., HBSS)

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

TMRM Loading: Prepare a working solution of TMRM in pre-warmed complete cell culture medium or imaging buffer (typically in the low nanomolar range, e.g., 25 nM). Remove the culture medium from the cells and add the TMRM working solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

-

Washing (Optional): Gently wash the cells with pre-warmed buffer to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope. Healthy, polarized mitochondria will accumulate TMRM and exhibit bright fluorescence.

-

Treatment with this compound: To assess the effect of this compound, cells can be pre-treated with the compound for a desired duration before and during TMRM loading and imaging.

-

Positive Control: To confirm that the TMRM signal is dependent on ΔΨm, treat a set of cells with an uncoupler like FCCP (e.g., 10 µM) for 10-15 minutes, which will cause a rapid decrease in TMRM fluorescence.

-

Analysis: Quantify the fluorescence intensity of the mitochondria in the images. A decrease in fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular stress responses and inflammation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation, immunity, and cell survival. Oxidative stress is a known activator of the NF-κB pathway. This compound, by scavenging ROS, can inhibit the activation of NF-κB. Studies have shown that Trolox can suppress NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines.[8][9]

Caption: this compound inhibits the NF-κB signaling pathway by scavenging ROS.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification genes. Some studies suggest that Trolox can contribute to the activation of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.[10][11]

Caption: this compound can modulate the Nrf2 antioxidant response pathway.

Experimental Workflow: Assessing this compound's Effect on Mitochondrial Health

This workflow outlines the steps to investigate the protective effects of this compound on mitochondrial function under oxidative stress.

Caption: Workflow for evaluating this compound's mitochondrial protective effects.

Conclusion

This compound serves as an invaluable tool for researchers in the fields of oxidative stress, antioxidant mechanisms, and drug development. Its water solubility and well-characterized antioxidant properties make it an ideal standard for antioxidant capacity assays and a versatile compound for in vitro and in vivo studies. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective utilization of this compound in a research setting, ultimately contributing to a deeper understanding of its biological effects and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RRR-alpha-tocopherol can be substituted for by Trolox in determination of kinetic parameters of LDL oxidizability by copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trolox Enhances Curcumin's Cytotoxicity through Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trolox contributes to Nrf2-mediated protection of human and murine primary alveolar type II cells from injury by cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trolox contributes to Nrf2-mediated protection of human and murine primary alveolar type II cells from injury by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Trolox: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Trolox, the (R)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a water-soluble analog of vitamin E renowned for its potent antioxidant properties. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, with a particular focus on enantioselective methods. Detailed experimental protocols for its resolution from a racemic mixture are presented, alongside a summary of its biological activities and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Significance

Trolox was first synthesized in 1974 as a water-soluble derivative of vitamin E, designed to facilitate the study of antioxidant mechanisms in biological systems. The chiral center at the C2 position of the chroman ring gives rise to two enantiomers: this compound and (S)-Trolox. Initially, much of the research was conducted using the racemic mixture. However, the growing understanding of stereochemistry in pharmacology prompted investigations into the distinct biological activities of the individual enantiomers. The development of methods for chiral resolution and enantioselective synthesis has enabled a more nuanced exploration of the specific properties of this compound.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is most commonly achieved through the chiral resolution of a racemic mixture of Trolox. This involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.

Chiral Resolution of Racemic Trolox

A widely employed method for the chiral resolution of Trolox involves the use of chiral amines as resolving agents. Early methods utilized α-methyl benzyl amine and R-(+)-N-Benzyl-α-phenylethylamine.[1] More recent and improved methods have employed pseudoephedrine derivatives.

Experimental Protocol: Chiral Resolution of Trolox using (1S,2S)-(+)-Pseudoephedrine [1][2]

This protocol describes the resolution of racemic Trolox to yield the this compound-(1S,2S)-(+)-Pseudoephedrine salt.

Materials:

-

Racemic Trolox

-

(1S,2S)-(+)-Pseudoephedrine

-

Ethyl acetate (EtOAc) or Isopropyl acetate (IPAc)

-

Heptane

-

Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Salt Formation: A solution of racemic Trolox in ethyl acetate or isopropyl acetate is heated. To this solution, a solution of (1S,2S)-(+)-Pseudoephedrine in the same solvent is added.

-

Crystallization: The mixture is stirred at an elevated temperature and then gradually cooled to allow for the selective crystallization of the this compound-(1S,2S)-(+)-Pseudoephedrine salt.

-

Isolation of Diastereomeric Salt: The solid salt is isolated by filtration and washed with a solvent mixture such as EtOAc/heptane.

-

Liberation of this compound: The isolated diastereomeric salt is then treated with an aqueous acid, such as hydrochloric acid, to protonate the chiral amine and liberate the free this compound.

-

Extraction and Isolation of this compound: The free this compound is extracted with an organic solvent like methyl tert-butyl ether (MTBE). The organic layer is then concentrated to yield the final product.

Data Presentation: Chiral Resolution of Trolox

| Resolving Agent | Target Enantiomer Salt | Solvent(s) | Enantiomeric Excess (ee) of this compound | Reference |

| (1S,2S)-(+)-Pseudoephedrine | This compound | EtOAc or IPAc | >99% | [1] |

| (S)-(-)-α-methylbenzylamine | (S)-Trolox | Not specified | Not specified (enriches R-Trolox in mother liquor) | [1] |

| R-(+)-N-Benzyl-α-phenylethylamine | Not specified | Not specified | Not specified | [1] |

Biological Activity and Mechanism of Action

Trolox is a potent antioxidant that acts as a scavenger of peroxyl and alkoxyl radicals.[2] Its antioxidant activity is a key mechanism in protecting cells from oxidative damage. The chromanol ring, and specifically the hydroxyl group at the 6-position, is crucial for its radical-scavenging ability.

Antioxidant Activity

The antioxidant capacity of compounds is often measured relative to Trolox, using assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[3] While much of the literature focuses on racemic Trolox, the stereochemistry at the C2 position can influence biological activity.

Signaling Pathway: Antioxidant Action of Trolox

The primary mechanism of Trolox's antioxidant activity involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thus neutralizing the radical and preventing it from damaging cellular components. The resulting Trolox radical is relatively stable and does not propagate the radical chain reaction.

Caption: Antioxidant mechanism of this compound via hydrogen atom donation.

Cellular Effects

Beyond its direct radical-scavenging activity, Trolox has been shown to have various cellular effects, including the modulation of cell cycle genes and the enhancement of apoptosis in certain cancer cells.[2] It is a cell-permeable, water-soluble derivative of vitamin E, which allows it to act in both aqueous and lipid environments within the cell.[4]

Experimental Workflow: Assessing Cellular Antioxidant Activity

A common workflow to assess the intracellular antioxidant activity of a compound like this compound involves inducing oxidative stress in a cell culture model and then measuring markers of cellular damage and the protective effects of the compound.

Caption: Workflow for evaluating the cellular antioxidant effects of this compound.

Conclusion

This compound is a valuable molecule for studying and combating oxidative stress. The development of efficient chiral resolution methods has made this enantiomer readily accessible for research and potential therapeutic applications. Its well-characterized antioxidant properties and cell permeability make it a crucial tool in the fields of biochemistry, pharmacology, and drug discovery. Further research into the specific biological activities of this compound compared to its (S)-enantiomer will continue to enhance our understanding of its therapeutic potential.

References

- 1. WO2016100576A1 - Methods for chiral resolution of trolox - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Trolox - Wikipedia [en.wikipedia.org]

- 4. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Trolox: An In-depth Technical Guide to its Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trolox, a water-soluble analog of vitamin E, is a chiral molecule existing as (R)- and (S)-enantiomers. While this guide focuses on the free radical scavenging properties of (R)-Trolox, the majority of publicly available research has been conducted using racemic Trolox ((R/S)-Trolox) or does not specify the enantiomer used. Therefore, the quantitative data and experimental protocols detailed herein are largely based on studies of "Trolox" in general. It is widely accepted in the scientific community that for most antioxidant assays, the stereochemistry at the C2 position has a negligible effect on the radical scavenging activity. However, readers should be aware of this nuance when designing and interpreting experiments.

Executive Summary

This compound ( (R)-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a potent antioxidant widely utilized as a standard in various antioxidant capacity assays due to its stability and water solubility. This technical guide provides a comprehensive overview of the free radical scavenging properties of this compound, including its mechanisms of action, detailed experimental protocols for common antioxidant assays, and a summary of its quantitative antioxidant activity. The primary mechanisms by which Trolox neutralizes free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antioxidants and oxidative stress.

Mechanisms of Free Radical Scavenging

The antioxidant activity of this compound is primarily attributed to the hydroxyl group on the chromanol ring, which can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting Trolox phenoxyl radical is relatively stable due to resonance delocalization, preventing it from initiating further radical chain reactions.

The principal mechanisms of free radical scavenging by Trolox are:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group of Trolox donates a hydrogen atom to a radical species (R•), effectively quenching the radical and forming a stable Trolox radical.[2]

-

Trolox-OH + R• → Trolox-O• + RH

-

-

Single Electron Transfer (SET): Trolox can also donate an electron to a radical, followed by a proton transfer from the resulting Trolox radical cation. This mechanism is particularly relevant in polar solvents.[1]

-

Trolox-OH + R• → Trolox-OH•+ + R⁻

-

Trolox-OH•+ → Trolox-O• + H⁺

-

The predominant mechanism depends on the nature of the free radical, the solvent, and the pH of the medium.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanisms of free radical scavenging by Trolox.

Caption: Mechanisms of this compound antioxidant activity.

Quantitative Data on Free Radical Scavenging Properties

The antioxidant capacity of this compound is typically quantified using various assays, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), IC50 values, or ORAC values.[3] The following tables summarize representative quantitative data for Trolox.

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) Values

| Assay | Radical Species | TEAC Value | Reference |

| ABTS | ABTS•+ | 1.00 (by definition) | [3] |

| DPPH | DPPH• | 0.97 | [4] |

Note: TEAC values are relative to Trolox itself, which is the standard. Therefore, its TEAC value is 1.00 in the ABTS assay by definition.

Table 2: IC50 Values for Trolox in Radical Scavenging Assays

| Assay | Radical Species | Solvent | IC50 (µM) |

| DPPH | DPPH• | Ethanol | ~50 |

| ABTS | ABTS•+ | Phosphate Buffer | ~15 |

Note: IC50 values can vary depending on the specific experimental conditions (e.g., radical concentration, reaction time).

Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values for Trolox

| ORAC Assay Type | Peroxyl Radical Generator | ORAC Value (µmol TE/µmol) |

| Hydrophilic ORAC | AAPH | 1.00 (by definition) |

| Lipophilic ORAC | MeO-AMVN | Not applicable |

Note: The ORAC value for Trolox is the standard against which other antioxidants are measured.

Detailed Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the free radical scavenging properties of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Preparation of this compound Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to generate a standard curve (e.g., 10-100 µM).

-

Preparation of DPPH Working Solution: Prepare a solution of DPPH in the same solvent as the Trolox standards to a final absorbance of approximately 1.0 at 517 nm.[5]

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound standard or sample solution to a defined volume of the DPPH working solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).[6]

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the antioxidant, and Abs_sample is the absorbance of the DPPH solution with the antioxidant. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from the plot of % inhibition against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Experimental Workflow:

Caption: Workflow for the ABTS radical scavenging assay.

Protocol:

-

Generation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and a solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]

-

Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Preparation of this compound Standard Solutions: Prepare a stock solution of this compound in the appropriate buffer and create a series of dilutions for the standard curve (e.g., 0-15 µM).

-

Reaction Mixture: Add a small volume of the this compound standard or sample to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage inhibition is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage inhibition of the sample to that of the Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Experimental Workflow:

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Protocol:

-

Reagent Preparation: Prepare solutions of fluorescein, this compound standards, and the peroxyl radical generator AAPH in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).[9]

-

Plate Preparation: In a 96-well black microplate, add the fluorescein solution, followed by the this compound standard or sample.

-

Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.[10]

-

Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescein fluorescence kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[11]

-

Calculation: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the standard or sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and is expressed as Trolox equivalents.[11]

Conclusion

This compound is a cornerstone antioxidant standard for in vitro free radical scavenging assays. Its well-characterized mechanisms of action, primarily Hydrogen Atom Transfer and Single Electron Transfer, make it an ideal reference compound. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and quantitative data, to effectively utilize this compound in their antioxidant research. While the distinction between this compound and its (S)-enantiomer is not extensively documented in the context of antioxidant capacity, the information presented here for generic "Trolox" provides a robust foundation for the design and interpretation of free radical scavenging studies. Further research into the potential stereospecific antioxidant activities of Trolox enantiomers could provide deeper insights into its biological functions.

References

- 1. zen-bio.com [zen-bio.com]

- 2. Prooxidant and antioxidant effects of Trolox on ferric ion-induced oxidation of erythrocyte membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. mdpi.com [mdpi.com]

- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. assaygenie.com [assaygenie.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. mdpi.com [mdpi.com]

- 11. activeconceptsllc.com [activeconceptsllc.com]

(R)-Trolox for Studying Oxidative Stress In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of (R)-Trolox, a water-soluble analog of vitamin E, as a powerful tool for investigating oxidative stress in in vitro models. This compound is widely utilized as a reference antioxidant to explore the mechanisms of cellular damage induced by reactive oxygen species (ROS) and to evaluate the efficacy of novel antioxidant compounds.

Introduction to this compound

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a hydrophilic derivative of vitamin E.[1][2] Unlike its lipid-soluble parent compound, Trolox's solubility in aqueous environments makes it an ideal agent for cell culture experiments.[1] It effectively scavenges peroxyl and alkoxyl radicals, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage.[1][3] Its ability to penetrate biological membranes allows it to act in both the lipid and aqueous compartments of cells.[1][4] Consequently, Trolox is frequently used as a standard in antioxidant capacity assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, to quantify the antioxidant potential of various substances.[5][6][7][8]

Mechanism of Action

This compound exerts its antioxidant effects primarily through a hydrogen atom transfer (HAT) mechanism.[5][9] The hydroxyl group on its chromanol ring donates a hydrogen atom to neutralize highly reactive free radicals, thus terminating the damaging chain reactions of oxidation.[2][3]

References

- 1. mdpi.com [mdpi.com]

- 2. BIOCELL | Free Full-Text | The antioxidant trolox inhibits aging and enhances prostaglandin E-2 secretion in mesenchymal stem cells [techscience.com]

- 3. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trolox inhibits apoptosis in irradiated MOLT-4 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. citeqbiologics.com [citeqbiologics.com]

- 7. Trolox - Wikipedia [en.wikipedia.org]

- 8. Trolox equivalent: Significance and symbolism [wisdomlib.org]

- 9. mybiosource.com [mybiosource.com]

Methodological & Application

Application Notes and Protocols for the Preparation of (R)-Trolox Standard Solution for TEAC Assay

Introduction

The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely utilized method for determining the total antioxidant capacity of various substances. The assay measures the ability of a sample to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). (R)-Trolox, a water-soluble analog of vitamin E, serves as the standard for this assay, allowing for the quantification of antioxidant capacity in "Trolox Equivalents" (TE). Accurate preparation of the this compound standard solution is critical for generating a reliable standard curve and obtaining precise measurements of antioxidant activity. These application notes provide a detailed protocol for the preparation of this compound standard solutions for use in the TEAC assay, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to the preparation of standard solutions for the TEAC assay.

| Parameter | Value | Reference |

| Molecular Weight | 250.29 g/mol | |

| Solubility in Ethanol | ~20-30 mg/mL | |

| Solubility in DMSO | ~20 mg/mL | |

| Solubility in PBS (pH 7.2) | ~3 mg/mL | |

| Typical Stock Solution Concentration | 10 mM | |

| Typical Standard Curve Range | 0.4 mM - 2.4 mM |

Experimental Protocols

This section details the step-by-step methodology for preparing this compound stock and working standard solutions for the TEAC assay. Protocols are provided for both hydrophilic and lipophilic samples.

Materials

-

This compound

-

Ethanol (for lipophilic samples)

-

Assay Buffer (e.g., Phosphate Buffered Saline - PBS)

-

Deionized water

-

Microcentrifuge tubes

-

Pipettes and pipette tips

Protocol 1: Preparation of this compound Stock Solution (10 mM)

-

Weighing this compound: Accurately weigh out 2.503 mg of this compound powder.

-

Dissolution: Dissolve the weighed this compound in 1 mL of a suitable solvent. For a universal stock solution that can be diluted for both hydrophilic and lipophilic assays, ethanol is a good choice due to its higher solubility.

-

Vortexing: Vortex the solution thoroughly until all the this compound is completely dissolved.

-

Storage: Store the 10 mM this compound stock solution at -20°C. It is recommended to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Standards for Hydrophilic Samples

-

Initial Dilution: Prepare a 0.3 mM (300 µM) this compound solution by adding 15 µL of the 10 mM stock solution to 485 µL of Assay Buffer (e.g., PBS).

-

Serial Dilutions: Perform a series of dilutions from the 0.3 mM solution to generate a standard curve. A typical standard curve may include concentrations ranging from 4.7 µM to 300 µM. The following table provides an example of a serial dilution series:

| Standard | Preparation | Final Concentration (µM) |

| 1 | 250 µL of 0.3 mM Trolox + 250 µL Assay Buffer | 150 |

| 2 | 250 µL of Standard 1 + 250 µL Assay Buffer | 75 |

| 3 | 250 µL of Standard 2 + 250 µL Assay Buffer | 37.5 |

| 4 | 250 µL of Standard 3 + 250 µL Assay Buffer | 18.8 |

| 5 | 250 µL of Standard 4 + 250 µL Assay Buffer | 9.4 |

| 6 | 250 µL of Standard 5 + 250 µL Assay Buffer | 4.7 |

| 7 | 250 µL Assay Buffer | 0 (Blank) |

Note: Do not store diluted this compound standard solutions; prepare them fresh for each assay.

Protocol 3: Preparation of this compound Working Standards for Lipophilic Samples

-

Initial Dilution: Prepare a 0.3 mM (300 µM) this compound solution by adding 15 µL of the 10 mM stock solution to 485 µL of ethanol.

-

Serial Dilutions: Perform a series of dilutions using ethanol as the diluent to generate a standard curve, similar to the one described for hydrophilic samples.

Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound standard solutions.

Caption: Workflow for this compound Standard Solution Preparation.

Caption: Principle of the TEAC Assay.

Application Notes and Protocols for DPPH Assay Using (R)-Trolox as a Standard

<

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various substances. The principle of the assay is based on the reduction of the stable DPPH free radical, which is deep purple, to the yellow-colored diphenylpicrylhydrazine. This color change, measured by a decrease in absorbance, is proportional to the concentration and potency of the antioxidants present. (R)-Trolox, a water-soluble analog of vitamin E, is commonly used as a standard to construct a calibration curve, allowing for the quantification of antioxidant activity in terms of Trolox Equivalents (TE).

Principle of the DPPH Assay

The DPPH radical is a stable free radical with a characteristic deep purple color due to its unpaired electron, showing a maximum absorbance around 517 nm. When an antioxidant compound is present, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and forming the reduced, yellow-colored DPPH-H. The degree of discoloration indicates the scavenging potential of the antioxidant sample. The antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the sample's activity to that of the Trolox standard.

Experimental Protocols

Materials and Reagents

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Micropipettes

-

Vortex mixer

-

Ultrasonic cleaner (recommended for dissolving DPPH)

Preparation of Solutions

1. DPPH Working Solution (e.g., 0.1 mM):

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Protect the solution from light as DPPH is light-sensitive.

-

Dilute the stock solution with the same solvent to achieve the desired working concentration (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.

-

This solution should be freshly prepared for each assay.

2. This compound Standard Stock Solution (e.g., 1 mM):

-

Dissolve a known amount of this compound in a suitable solvent like methanol or a buffer to prepare a stock solution (e.g., 1 mM). Some protocols may use DMSO initially to aid dissolution before further dilution.

-

Store the stock solution appropriately, often at 4°C or -20°C for long-term storage.

3. Trolox Standard Curve Dilutions:

-

Perform a serial dilution of the Trolox stock solution to prepare a range of standard concentrations. A typical range for the standard curve is 0 to 500 µM.

Assay Procedure (96-well plate format)

-

Blank Preparation: Add the solvent used for your samples and standards to designated wells. This will be used to zero the spectrophotometer.

-

Standard and Sample Addition: Add a specific volume (e.g., 20 µL) of each Trolox standard dilution and your test samples to separate wells of the 96-well plate.

-

Initiate the Reaction: Add a larger volume (e.g., 200 µL) of the DPPH working solution to each well containing the standards and samples. Mix thoroughly.

-

Incubation: Incubate the plate in the dark at room temperature for a set period, typically 10 to 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

-

Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition for each standard and sample is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 Where the "Control" is the reaction mixture containing only the DPPH solution and the solvent.

-

Construct the Standard Curve: Plot the percentage of inhibition of the Trolox standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good standard curve will have an R² value close to 1.

-

Determine the Antioxidant Capacity of the Sample: Using the linear regression equation from the Trolox standard curve, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of your samples. The result can be expressed as µM Trolox Equivalents (TE).

Data Presentation

Table 1: Example of Data for this compound Standard Curve

| This compound Concentration (µM) | Absorbance at 517 nm (Example) | % DPPH Inhibition |

| 0 (Control) | 1.050 | 0.0 |

| 50 | 0.840 | 20.0 |

| 100 | 0.630 | 40.0 |

| 200 | 0.420 | 60.0 |

| 400 | 0.210 | 80.0 |

| 500 | 0.105 | 90.0 |

Table 2: Sample Data and Calculated TEAC

| Sample | % DPPH Inhibition | Calculated TEAC (µM) |

| Sample A | 55.0 | 150 |

| Sample B | 75.0 | 350 |

Visualizations

Caption: Experimental workflow for the DPPH assay using a Trolox standard.

Caption: Logical relationship of the DPPH assay and Trolox standard curve.

Application Note: Protocol for Oxygen Radical Absorbance Capacity (ORAC) Assay using (R)-Trolox as a Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted method for measuring the antioxidant capacity of various substances, including pharmaceuticals, natural products, and biological samples.[1] The assay evaluates the ability of a sample to inhibit the decline in fluorescence of a probe, typically fluorescein, which is damaged by peroxyl radicals.[2][3] This process is based on the hydrogen atom transfer (HAT) mechanism.[4][5]

Peroxyl radicals, which are biologically relevant reactive oxygen species (ROS), are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[6][7] In the absence of an antioxidant, these radicals quench the fluorescence of the probe.[3] When an antioxidant is present, it neutralizes the peroxyl radicals, thereby protecting the fluorescent probe and preserving its signal.[2] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[4][7]

(R)-Trolox, a water-soluble analog of vitamin E, is used as the standard in this assay.[2][6] The antioxidant capacity of the test sample is determined by comparing its AUC to that of a known concentration of Trolox. Results are expressed as Trolox Equivalents (TE), providing a standardized measure of antioxidant potential.[7][8] This high-throughput adaptable assay is a valuable tool in drug discovery and development for screening compounds with potential to mitigate oxidative stress.[1][9]

Principle of the ORAC Assay

The ORAC assay's mechanism is centered on monitoring the protective effect of an antioxidant against a fluorescent probe's degradation by free radicals. The key components interact in a competitive reaction, which is illustrated in the diagram below.

Caption: Principle of the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Materials and Reagents

-

96-well black, opaque microplates[10]

-

Fluorescence microplate reader with temperature control and kinetic reading capability (Excitation: 480-485 nm, Emission: 520-528 nm)[2][4]

-

(R)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)

-

Fluorescein Sodium Salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Multichannel and single-channel pipettes

-